An In-depth Technical Guide to the Anticipated Physical Properties and Characterization of Methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to the Anticipated Physical Properties and Characterization of Methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate
This technical guide provides a comprehensive analytical overview of the anticipated physical properties of methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate. As a novel compound with limited direct literature, this document synthesizes information from closely related pyrazole analogues to construct a predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the experimental methodologies required for the definitive analysis of this molecule.
Introduction and Significance
Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging biological activities and applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of a methyl carboxylate group provides a versatile handle for further chemical modifications, while the trimethylsilyl (TMS) group can influence solubility and metabolic stability, and also serves as a useful moiety in synthetic transformations.[2] The specific compound, methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate, combines these features, making it a molecule of significant interest for synthetic and medicinal chemistry.
Molecular Structure and Key Features
The fundamental structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The key substituents that will dictate its physical and chemical properties are the trimethylsilyl group at the 5-position and the methyl carboxylate group at the 3-position.
Caption: Molecular structure of methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate.
Predicted Physical Properties
| Property | Predicted Value/State | Rationale and Comparative Analysis |
| Molecular Formula | C₈H₁₄N₂O₂Si | Based on the constituent atoms. |
| Molecular Weight | 214.30 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Pyrazole derivatives with similar functional groups are typically solids at room temperature. For example, ethyl 5-methyl-1H-pyrazole-3-carboxylate is a white to off-white solid.[3] |
| Melting Point | Expected to be a solid with a distinct melting point. | The melting point will be influenced by crystal packing and intermolecular forces. For comparison, 3-methylpyrazole-5-carboxylic acid has a high melting point of 236-240 °C, indicating strong intermolecular hydrogen bonding.[4] The presence of the bulky, non-polar trimethylsilyl group may disrupt some of this packing and lead to a lower melting point. |
| Boiling Point | High, likely decomposes before boiling at atmospheric pressure. | Heterocyclic compounds with multiple polar functional groups tend to have high boiling points. |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in non-polar solvents like hexane. Likely sparingly soluble in water. | The pyrazole ring and ester group contribute polarity, while the trimethylsilyl group enhances lipophilicity. The synthesis of related pyrazoles often involves solvents like dichloromethane and ethanol, suggesting good solubility in these.[5][6] |
Spectroscopic and Analytical Characterization
The definitive identification of methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate would rely on a suite of spectroscopic and analytical techniques. Below are the expected outcomes for each.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
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A singlet for the nine equivalent protons of the trimethylsilyl (TMS) group, likely in the range of δ 0.2-0.4 ppm.
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A singlet for the three protons of the methyl ester group, expected around δ 3.8-4.0 ppm.[5]
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A singlet for the proton on the pyrazole ring (at the 4-position), anticipated in the aromatic region, potentially around δ 6.5-7.0 ppm.[6]
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A broad singlet for the N-H proton of the pyrazole ring, which may appear over a wide chemical shift range and could exchange with D₂O.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
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A signal for the methyl carbons of the TMS group, expected at a very low chemical shift (around 0 ppm).
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A signal for the methyl carbon of the ester group, likely around δ 50-55 ppm.
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Signals for the three distinct carbons of the pyrazole ring.
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A signal for the carbonyl carbon of the ester group, expected in the range of δ 160-170 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.[5]
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C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.[5][6]
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C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ for the C-O stretching of the ester.
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Si-C Stretch: Characteristic vibrations for the Si-C bonds of the trimethylsilyl group are also expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (214.30 m/z).
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Fragmentation Pattern: Common fragmentation patterns would involve the loss of a methyl group from the TMS or ester moiety, and potentially the loss of the entire ester or TMS group.
Experimental Protocols for Characterization
The following workflows outline the standard procedures for obtaining the physical and spectroscopic data for a novel compound like methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate.
Caption: Experimental workflow for the synthesis and characterization of a novel chemical compound.
Melting Point Determination
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A small amount of the purified, dry solid is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised slowly, and the range over which the solid melts is recorded.
NMR Spectroscopy
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Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
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The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure.
Infrared Spectroscopy
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A small amount of the solid sample is placed on the crystal of an ATR-FTIR spectrometer.
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The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
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The characteristic absorption bands are assigned to the corresponding functional groups.
Mass Spectrometry
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A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
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The solution is introduced into the mass spectrometer (e.g., via direct infusion or coupled with GC/LC).
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The mass spectrum is acquired, and the molecular ion peak and fragmentation pattern are analyzed.
Conclusion
While direct experimental data for methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate is currently unavailable in the public domain, a robust predictive framework for its physical and spectroscopic properties can be established through the analysis of structurally related pyrazole derivatives. This guide provides the expected characteristics and the standard methodologies for their determination. The insights presented herein are intended to guide researchers in the synthesis, purification, and structural elucidation of this and other novel heterocyclic compounds, ensuring a rigorous and scientifically sound approach to their characterization.
References
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E. V. S. V. Prasad, C. D. Williams, and J. A. K. Howard, "Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole," Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 4, pp. o397–o398, 2015. [Link]
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H. G. Bonacorso, M. A. P. Martins, and N. Zanatta, "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate," Molecules, vol. 17, no. 12, pp. 14388–14396, 2012. [Link]
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PubChem, "Methyl 1H-pyrazole-3-carboxylate," National Center for Biotechnology Information. [Link]
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W. Holzer, C. Guo, and K. Schalle, "3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate," Molbank, vol. 2009, no. 3, p. M603, 2009. [Link]
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PubChem, "Methyl 5-amino-1H-pyrazole-3-carboxylate," National Center for Biotechnology Information. [Link]
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S. Bai and C. Feng, "Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate," Acta Crystallographica Section E: Structure Reports Online, vol. 70, no. 7, pp. o755–o756, 2014. [Link]
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A. K. Maurya, et al., "Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME–QSAR predictions," Journal of Molecular Structure, vol. 1274, p. 134533, 2023. [Link]
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A. A. Abdelhamid, et al., "Synthesis and Characterization of Some Pyrazole Derivatives," Der Pharma Chemica, vol. 8, no. 1, pp. 359-366, 2016. [Link]
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